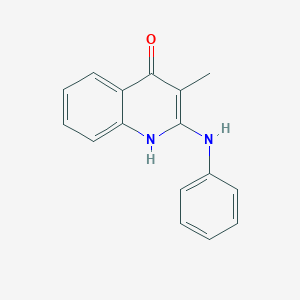

3-methyl-2-(phenylamino)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89609-66-5 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-anilino-3-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-11-15(19)13-9-5-6-10-14(13)18-16(11)17-12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18,19) |

InChI Key |

ORNGFJWEEZQCMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Methyl 2 Phenylamino Quinolin 4 1h One Scaffolds

Functional Group Modifications on the Quinolin-4(1H)-one Core

The 3-methyl-2-(phenylamino)quinolin-4(1H)-one scaffold possesses several reactive sites amenable to functional group modifications. The secondary amine, the lactam nitrogen, the carbonyl group, and the aromatic rings can all be targeted for chemical derivatization.

One common modification is N-alkylation at the quinolinone nitrogen (N1). This reaction is typically carried out using an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The introduction of various alkyl groups can significantly influence the physicochemical and pharmacological properties of the molecule.

The C3-methyl group can serve as a handle for further functionalization. For instance, it can be halogenated and subsequently displaced by nucleophiles. More advanced modifications can be achieved through reactions that activate the quinolinone core. The Vilsmeier-Haack reaction , for example, can be employed to introduce a formyl group at the C3 position when the methyl group is absent, which can then be a precursor for a variety of other functionalities. nih.govchemrxiv.org While direct formylation of the 3-methyl derivative is not typical, similar conditions could potentially lead to other electrophilic substitutions on the activated aromatic rings.

Another important functionalization is the Mannich reaction , which involves the aminoalkylation of the C3 position. mdpi.com This three-component reaction of the quinolinone, an aldehyde (commonly formaldehyde), and a secondary amine provides a straightforward route to C3-aminomethyl derivatives, which are valuable intermediates for further synthetic elaborations. researchgate.netresearchgate.net

Table 1: Representative Functional Group Modifications

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | R-X, K₂CO₃, DMF | 1-Alkyl-3-methyl-2-(phenylamino)quinolin-4(1H)-one |

| 2-(Phenylamino)quinolin-4(1H)-one | POCl₃, DMF | 3-Formyl-2-(phenylamino)quinolin-4(1H)-one |

This table presents plausible transformations based on the known reactivity of quinolin-4-one systems.

Carbon-Carbon Bond Forming Reactions

The expansion of the carbon framework of this compound can be achieved through various carbon-carbon bond forming reactions, particularly at the C3 position.

Alkylation at the C3 position of the quinolin-4(1H)-one ring is a valuable method for introducing structural diversity. The C3 position can be deprotonated with a suitable base to form a nucleophilic enolate, which can then react with electrophiles like allyl or benzyl (B1604629) halides.

The reaction typically requires a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate the enolate. The subsequent addition of an allyl or benzyl halide leads to the formation of the corresponding C3-substituted product. These reactions provide access to a range of derivatives with potential applications in drug discovery. The introduction of allyl or benzyl groups can modulate the steric and electronic properties of the molecule, influencing its biological activity.

Table 2: C3-Allylation and Benzylation Reactions

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. NaH, THF2. Allyl bromide | 3-Allyl-3-methyl-2-(phenylamino)quinolin-4(1H)-one |

This table illustrates expected outcomes for C3-alkylation based on established methodologies for related quinolinone scaffolds.

The C3-methyl group can be a precursor for olefination reactions. For instance, if the methyl group is first converted to a formyl group (via oxidation or other synthetic routes), it can undergo a Wittig reaction . researchgate.netmdpi.commdpi.comorientjchem.org The reaction of the 3-formyl derivative with a phosphonium (B103445) ylide would lead to the formation of a vinyl-substituted quinolinone. The geometry of the resulting alkene depends on the nature of the ylide used.

Enaminone formation is another important transformation. researchgate.netnih.govnih.govmdpi.com If a 3-acetyl derivative of the quinolinone is available, it can react with dimethylformamide dimethylacetal (DMF-DMA) to yield a β-enaminone. mdpi.com These enaminones are versatile synthetic intermediates that can participate in various cyclization and functionalization reactions to generate more complex heterocyclic systems. researchgate.net

Table 3: Olefination and Enaminone Formation

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 3-Formyl-2-(phenylamino)quinolin-4(1H)-one | Ph₃P=CHR, THF | 3-(Alkenyl)-2-(phenylamino)quinolin-4(1H)-one |

This table provides representative examples of olefination and enaminone formation based on the known reactivity of analogous carbonyl compounds.

Carbon-Heteroatom Bond Forming Reactions

The introduction of heteroatoms into the this compound scaffold can be achieved through various strategies, leading to compounds with potentially altered biological profiles.

Direct amination of the quinolinone core can be challenging. However, indirect methods are available. For instance, if a halogen is introduced at a specific position on the aromatic rings, a nucleophilic aromatic substitution (SNA) with an amine can be performed. chemrxiv.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , are also powerful tools for forming carbon-nitrogen bonds between a halo-quinolinone and an amine.

Table 4: Amination Strategies

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 6-Bromo-3-methyl-2-(phenylamino)quinolin-4(1H)-one | R₂NH, Pd catalyst, base | 6-(Dialkylamino)-3-methyl-2-(phenylamino)quinolin-4(1H)-one |

This table outlines plausible amination reactions based on established methods for functionalizing heterocyclic compounds.

Nitration of the this compound scaffold is a key transformation for introducing a nitro group, which can be a precursor for an amino group or other functionalities. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net The position of nitration is directed by the existing substituents. The phenylamino (B1219803) group is an activating group and will direct nitration to the ortho and para positions of the phenyl ring. The quinolinone ring itself can also be nitrated, with the position depending on the reaction conditions and the substitution pattern. nih.gov

Thionation , the conversion of the carbonyl group to a thiocarbonyl group, can be achieved using reagents like Lawesson's reagent. This reaction is generally performed by heating the quinolinone with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The resulting 2-(phenylamino)quinolin-4(1H)-thione is a valuable intermediate for the synthesis of various sulfur-containing heterocyclic compounds.

Table 5: Nitration and Thionation Processes

| Starting Material | Reagents and Conditions | Product(s) |

|---|---|---|

| This compound | HNO₃, H₂SO₄ | 3-methyl-2-((nitro)phenylamino)quinolin-4(1H)-one and/or nitro-3-methyl-2-(phenylamino)quinolin-4(1H)-one |

This table illustrates expected outcomes for nitration and thionation based on the reactivity of similar aromatic and carbonyl systems.

Coupling Reactions for Aromatic Substitution

The quinolinone scaffold is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for introducing aromatic and heteroaromatic substituents, thereby expanding the chemical space and modulating the biological activity of the core structure. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of analogous quinolinone systems provides a strong predictive framework for its behavior in key transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

The general applicability of these coupling reactions relies on the initial presence of a halide or triflate group on either the quinolinone ring system or the phenylamino substituent. For instance, a bromo- or iodo-substituted quinolinone can readily participate in Suzuki-Miyaura coupling with a wide range of arylboronic acids to yield biaryl structures. mdpi.com Similarly, the Heck reaction allows for the introduction of alkenyl groups, and the Buchwald-Hartwig amination facilitates the formation of new C-N bonds, further diversifying the molecular landscape. nih.gov

A typical palladium-catalyzed cross-coupling cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the coupling partner (e.g., boronic acid in Suzuki coupling) or migratory insertion (e.g., with an alkene in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the catalyst. mdpi.comnih.gov

Table 1: Representative Palladium-Catalyzed Coupling Reactions on Quinolinone Scaffolds

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Halo-quinolinone, Arylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, PTC | Aryl-substituted quinolinone |

| Heck | Halo-quinolinone, Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted quinolinone |

| Buchwald-Hartwig | Halo-quinolinone, Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino-substituted quinolinone |

PTC: Phase-Transfer Catalyst

Regioselective and Stereoselective Transformations of Quinolinone Derivatives

The functionalization of the this compound scaffold can be directed to specific positions through regioselective reactions, and the introduction of new stereocenters can be controlled in stereoselective transformations. These strategies are vital for synthesizing specific isomers with defined biological activities.

Regioselective Transformations: One of the key regioselective reactions applicable to quinolinone systems is halogenation, particularly bromination. The position of bromination on the quinolinone ring is highly dependent on the substituents present. For example, in the case of 3-substituted 2-methylquinolin-4(1H)-ones, bromination can occur at the C-2 methyl group, or at the C-3 and C-6 positions of the heterocyclic core. The specific outcome is dictated by the nature of the substituent at the C-3 position. This regioselectivity allows for the targeted introduction of a bromine atom, which can then serve as a handle for further functionalization through the coupling reactions described previously.

Alkylation reactions on the quinolinone scaffold can also exhibit regioselectivity. For instance, alkylation can be directed to the sulfur atom in thio-substituted quinolones, demonstrating the influence of existing functional groups on the reaction's regiochemical outcome. tandfonline.com

Stereoselective Transformations: The methyl group at the C-3 position of the title compound introduces a potential stereocenter if further reactions create a chiral environment. While the literature on stereoselective transformations of this specific scaffold is limited, related studies on quinolinone derivatives highlight the possibilities. For example, the alkylation of kynurenic acid esters, which are 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives, can proceed with stereochemical control, leading to the formation of novel chiral derivatives. nih.gov The development of asymmetric catalytic systems for reactions such as hydrogenation or alkylation would be a valuable extension to the chemistry of this compound, enabling access to enantiomerically pure compounds.

Table 2: Examples of Regio- and Stereoselective Reactions on Quinolinone Analogs

| Reaction Type | Substrate Example | Reagents | Key Outcome |

| Regioselective Bromination | 3-Benzyl-2-methylquinolin-4(1H)-one | NBS or Br₂ | Selective bromination of the C-2 methyl group |

| Regioselective S-Alkylation | Acyl thiosemicarbazide (B42300) of a quinolone | Ethyl bromoacetate | Exclusive alkylation on the sulfur atom |

| Stereoselective Alkoxymethylation | Kynurenic acid esters | Paraformaldehyde, Amino acids | Formation of chiral alkoxymethylated products |

Derivatization and Scaffold Hybridization for Library Synthesis

The this compound scaffold serves as an excellent starting point for the generation of compound libraries for high-throughput screening in drug discovery programs. Derivatization and scaffold hybridization are two key strategies employed to rapidly generate a multitude of structurally diverse molecules.

Derivatization: This approach involves the modification of existing functional groups on the parent molecule. For the title compound, the phenylamino group and the quinolinone nitrogen are prime sites for derivatization. For instance, the secondary amine can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. Similarly, the N-H of the quinolinone ring can be alkylated or arylated to further expand the diversity of the library. The synthesis of various quinoline-2-one derivatives has been demonstrated through reactions with reagents like phenyl isocyanate, benzoyl chloride, and various aldehydes to form ureas, amides, and Schiff bases, respectively. sapub.org

Scaffold Hybridization: This strategy involves chemically fusing the quinolinone core with other known pharmacophores or heterocyclic systems to create hybrid molecules with potentially novel or synergistic biological activities. nih.govfrontiersin.orgnih.gov The goal is to combine the desirable properties of each scaffold into a single molecule. researchgate.netresearchgate.net For example, the quinolinone moiety could be linked to other heterocyclic rings such as triazoles, carbolines, or imidazoles. nih.govnih.gov This can be achieved through multi-step synthetic sequences where a functional group on the quinolinone (e.g., a halo-, amino-, or carboxyl-group introduced through prior transformations) is used to connect the second scaffold. Click chemistry, for instance, has been employed to create quinoline-triazole hybrids. frontiersin.orgnih.gov

The generation of such libraries is often facilitated by combinatorial chemistry techniques, which allow for the parallel synthesis of a large number of compounds. nih.gov

Investigations into the Biological Mechanisms of Action of 3 Methyl 2 Phenylamino Quinolin 4 1h One and Its Analogues

Elucidation of Molecular Targets and Intracellular Signaling Pathways Modulated by Quinolinone Derivatives

The diverse biological activities of quinolinone derivatives stem from their ability to interact with a range of molecular targets, including enzymes and receptors, and to modulate critical intracellular signaling pathways.

Kinase Enzyme Inhibition Mechanisms

A significant body of research has highlighted the role of quinolinone and quinazolinone analogues as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Derivatives of the quinoline (B57606) scaffold have been identified as inhibitors of key receptor tyrosine kinases like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govmdpi.com The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor development and progression. nih.gov Similarly, the VEGF/VEGFR-2 signaling pathway is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. mdpi.com For instance, certain 3-phenylquinazolin-2,4(1H)-dione derivatives have demonstrated dual inhibitory activity against both VEGFR-2 and c-Met tyrosine kinases. nih.gov One such compound, 3e , exhibited IC50 values of 83 nM and 48 nM against VEGFR-2 and c-Met, respectively. nih.gov Another analogue, 3c , also showed potent inhibition of c-Met with an IC50 of 74 nM. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another important target for quinazolinone-based inhibitors. nih.gov The PI3K/Akt/mTOR pathway, a central signaling cascade that controls cell growth and survival, is also effectively targeted by quinolinone derivatives. nih.govwikipedia.orgmdpi.comnih.govresearchgate.net Dactolisib, a compound containing a 3-methyl-2-oxo-8-quinolin-3-yl moiety, has shown high potency against PI3K/mTOR kinases in the nanomolar range. mdpi.comnih.gov Furthermore, a pyrazino[2,3-c]quinolin-2(1H)-one derivative demonstrated an mTOR IC50 of 31 nM, and subsequent optimization led to a compound with an IC50 of 7 nM. nih.gov

| Compound Analogue | Target Kinase | IC50 Value |

|---|---|---|

| 3-Phenylquinazolin-2,4(1H)-dione (3e) | VEGFR-2 | 83 nM |

| 3-Phenylquinazolin-2,4(1H)-dione (3e) | c-Met | 48 nM |

| 3-Phenylquinazolin-2,4(1H)-dione (3c) | c-Met | 74 nM |

| Pyrazino[2,3-c]quinolin-2(1H)-one derivative | mTOR | 31 nM |

| Optimized Pyrazino[2,3-c]quinolin-2(1H)-one derivative | mTOR | 7 nM |

Other Enzyme Modulation Profiles

Beyond kinase inhibition, quinolinone derivatives have been shown to modulate the activity of other important enzymes.

Aldehyde Dehydrogenase (ALDH): Certain 6-substituted-3,4-dihydroquinolin-2(1H)-ones have been reported to selectively inhibit ALDH1A3, an enzyme isoform linked to cancer cell proliferation and chemoresistance. nih.gov One representative compound, ALDHI-1001 , displayed potent inhibition with an IC50 value of less than 0.1 μM against ALDH1A3, while showing significantly less activity against other ALDH isoforms. nih.gov The ALDH enzyme family plays a crucial role in cellular detoxification and the synthesis of retinoic acid. nih.govnih.gov

Topoisomerase II: The 3-methyl-2-phenyl-1H-indole scaffold, which shares structural similarities with the quinolinone core, has been investigated for its ability to inhibit topoisomerase II. acs.org This enzyme is essential for managing DNA topology during replication and transcription. The most potent derivative from this series, compound 32 , demonstrated significant antiproliferative effects and was found to induce apoptosis. acs.org

Lipoxygenase (LOX): Quinoline and 1,2,4-triazine-quinoline hybrids have been identified as inhibitors of lipoxygenase (LOX) enzymes. nih.gov LOX enzymes are involved in the biosynthesis of leukotrienes and other inflammatory mediators from fatty acids. nih.govresearchgate.net

Receptor Interaction Studies

The interaction of quinolinone derivatives with various cell surface receptors has also been a subject of investigation.

P2X7 Receptors: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. nih.govmedchemexpress.com While a wide range of structurally diverse antagonists for the P2X7 receptor have been developed, a direct interaction of 3-methyl-2-(phenylamino)quinolin-4(1H)-one with this receptor has not been explicitly reported in the reviewed literature. nih.govresearchgate.netkorea.ac.kr However, the broad pharmacological profile of quinolinone derivatives suggests that this is a potential area for future investigation.

Neuronal Sodium Channels: There is currently a lack of specific research detailing the interaction of this compound or its close analogues with neuronal sodium channels.

Modulation of Cellular Processes and Systems

The molecular interactions of quinolinone derivatives translate into significant effects on various cellular processes, including cell growth, proliferation, and microbial viability.

Effects on Cellular Growth and Proliferation Pathways

The inhibition of key signaling pathways by quinolinone analogues has profound effects on cellular growth and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and a reduction in proliferation. wikipedia.org For example, a 3-phenethyl-2-phenylquinazolin-4(3H)-one derivative was found to inhibit breast cancer cell motility, energy metabolism, and proliferation by inactivating the PI3K/Akt and EGFR pathways. researchgate.net

Studies on 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one have shown that it can inhibit proliferation and induce DNA damage and apoptosis in HL-60 cells. nih.gov The cytotoxic effects of various quinolin-4(1H)-ones have been demonstrated in different cancer cell lines, with some analogues exhibiting IC50 values below 0.3 µM. nih.gov Furthermore, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have shown potent antiproliferative activity against a panel of four cancer cell lines, with GI50 values ranging from 22 nM to 31 nM. mdpi.com

| Compound Analogue | Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one analogues | HL-60 | < 0.3 µM |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivatives (3f-j) | Various Cancer Cell Lines | 22 nM - 31 nM |

Mechanisms of Action in Microbial Systems

Quinolinone and quinazolinone derivatives have long been recognized for their antibacterial properties. nih.govnih.govnih.govchdu.edu.uaorientjchem.org The incorporation of a 3-arylideneamino substituent into the 2-phenylquinazoline-4(3H)-one scaffold has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivative showed potent activity against Proteus vulgaris and Bacillus subtilis. nih.gov While the exact mechanisms can vary, one of the proposed modes of action for some quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Multi-Target Modulation Strategies

The quinoline scaffold is recognized for its potential in developing multi-target agents, a promising strategy for complex multifactorial diseases. mdpi.com The concept of multi-target directed ligands (MTDLs) has gained traction as an alternative to the traditional "one molecule, one target" approach. mdpi.com Research into quinoline and its derivatives, such as this compound, has explored their ability to interact with multiple biological targets simultaneously.

One area of investigation involves the development of MTDLs targeting enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are implicated in neurodegenerative diseases. mdpi.com For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. mdpi.com Several compounds within this series demonstrated good inhibitory activity against both MAO-A and MAO-B, while others showed selective inhibition of MAO-A or inhibitory activity against BChE. mdpi.com

The imidazo[4,5-c]quinoline scaffold has also been a focus of multi-target inhibitor development, particularly for cancer therapy. nih.gov Dactolisib, for example, is a potent inhibitor of PI3K/mTOR kinases and has shown antiproliferative activity in various cancer models. nih.gov Similarly, BGT-226, another imidazo[4,5-c]quinoline derivative, has demonstrated effectiveness in reducing the growth of several human cancer types by targeting multiple pathways. nih.gov

Furthermore, the structural framework of quinoline has been utilized to design inhibitors that can simultaneously target multiple receptor tyrosine kinases involved in cancer progression, such as c-Met, EGF, and VEGF receptors. nih.gov Crystallography and in silico studies have revealed key interactions between quinoline-based inhibitors and the ATP-binding sites of these kinases, highlighting the versatility of the quinoline core in designing multi-target agents. nih.gov For example, the nitrogen atom of the quinoline ring often forms a crucial hydrogen bond with the backbone of the kinase domain. nih.gov

Investigation of Protein-Ligand Binding Characteristics for this compound Analogues

Understanding the interactions between small molecules and their protein targets is fundamental to drug design. For analogues of this compound, various biophysical and computational techniques are employed to elucidate these binding characteristics.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique can be used to study the binding modes of quinoline derivatives with their target proteins. For instance, in the context of antimalarial drug discovery, molecular docking has been used to investigate the interactions of quinoline, isoquinoline, and quinazoline (B50416) derivatives with their putative targets in Plasmodium falciparum. researchgate.net

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for determining the three-dimensional structure of protein-ligand complexes at an atomic level. nih.gov These methods can provide detailed insights into the specific amino acid residues involved in binding and the conformational changes that may occur upon ligand association. For example, NMR studies have been used to determine the binding mode of phenylthiazole derivatives to the DsbA protein from E. coli, revealing that the ligand binds in a shallow hydrophobic groove. nih.gov

The binding of ligands to proteins can also be assessed through various in vitro assays. For adenosine (B11128) receptors, which are G-protein-coupled receptors, radioligand binding assays are commonly used to determine the affinity of compounds. universiteitleiden.nl These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. universiteitleiden.nl

The following table summarizes some of the key protein-ligand interactions observed for quinoline-based compounds:

| Compound Class | Protein Target | Key Interactions | Technique |

| Quinoline derivatives | PI3Kγ | Hydrogen bond between quinoline nitrogen and Val882 backbone NH. nih.gov | X-ray Crystallography, In Silico Modeling nih.gov |

| Imidazo[4,5-c]quinoline | c-Met Kinase Domain | Ligand occupies the ATP-binding site and an adjacent hydrophobic pocket. nih.gov | X-ray Crystallography nih.gov |

| Phenylthiazole derivatives | E. coli DsbA | The 3-phenylpropyl moiety is located between two α-helices in a hydrophobic groove. nih.gov | NMR Spectroscopy nih.gov |

Structural Requirements for Inducing Specific Biological Responses

The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features responsible for eliciting a particular biological response and for optimizing lead compounds.

For quinolin-2-one derivatives, substitutions at various positions on the quinoline ring can significantly impact their biological activity. For example, in a series of 3-(heteroaryl)quinolin-2(1H)-ones, the introduction of different heterocyclic moieties at the C3-position was explored. nih.gov These modifications led to the identification of compounds with promising antiproliferative effects against cancer cell lines. nih.gov

The substitution pattern on the phenylamino (B1219803) group also plays a critical role. In a study of 2,4-disubstituted quinolines as allosteric enhancers of the adenosine A3 receptor, variations in the substituent on the phenyl ring led to differences in potency. universiteitleiden.nl For instance, a 4-methylphenyl or an indane substituent resulted in highly potent allosteric enhancers. universiteitleiden.nl

The following table outlines some structural features and their influence on the biological activity of quinoline-related compounds:

| Compound Series | Structural Variation | Effect on Biological Activity |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Introduction of various heterocycles at the C3-position. nih.gov | Altered antiproliferative activity against cancer cells. nih.gov |

| 2,4-Disubstituted quinolines | Substitution on the N-phenyl group. universiteitleiden.nl | Influenced potency as allosteric enhancers of the A3 adenosine receptor. universiteitleiden.nl |

| 8-Thiabicyclo[3.2.1]octanes | 3,4-Dichlorophenyl substitution. nih.gov | Potentially altered the mode of interaction with the dopamine (B1211576) transporter binding site. nih.gov |

| 4-Hydroxy-1H-quinolin-2-ones | Substitution on ring B, particularly at the C(6) position. mdpi.com | Positively influenced oxygen evolution rate inhibition in chloroplasts. mdpi.com |

It is evident that even minor modifications to the chemical structure of these compounds can lead to significant changes in their biological profiles, highlighting the importance of detailed SAR studies in the development of new therapeutic agents.

Structure Activity Relationship Sar and Rational Design in 3 Methyl 2 Phenylamino Quinolin 4 1h One Research

Foundational Principles of SAR Studies for Quinoline (B57606) and Quinolinone Architectures

The biological activity of quinoline and quinolinone derivatives is intricately linked to their structural features. SAR studies have established several foundational principles that govern their therapeutic potential. The quinoline ring system itself, a fusion of a benzene (B151609) and a pyridine ring, provides a versatile platform for functionalization at multiple positions. nih.gov

Key structural elements consistently identified as crucial for the activity of quinolin-4(1H)-ones include:

The Carbonyl Group at Position 4 (C4): The keto group at the C4 position is widely considered essential for the biological activity of this class of compounds. mdpi.comslideshare.net

The Fused Aromatic Ring: The annulated benzene ring is a mandatory feature for activity, contributing to the planarity and electronic properties of the molecule, which are vital for binding interactions with biological targets. slideshare.net

Substitutions on the Carbocyclic Ring: Modifications at positions C5, C6, C7, and C8 can influence pharmacokinetics and target interaction. A fluorine atom at C6 is frequently associated with enhanced antibacterial activity, while substituents at C7 can directly interact with target enzymes like topoisomerase II. mdpi.com

These general principles form the basis for more detailed investigations into specific derivatives like 3-methyl-2-(phenylamino)quinolin-4(1H)-one, where the interplay of substituents at C2, C3, and N1 creates a unique pharmacological profile.

Systemic Evaluation of Substituent Effects on Quinolin-4(1H)-one Biological Interactions

The systematic evaluation of how different substituents on the this compound core affect biological interactions is central to its development as a pharmacophore. Researchers methodically alter specific parts of the molecule—the methyl group, the phenylamino (B1219803) moiety, and the N1 position—to map their contributions to activity.

The substituent at the C3 position of the quinolinone ring plays a critical role in modulating biological activity. While some studies on related quinolines suggest that a methyl group at position 3 can reduce certain activities, such as antimalarial efficacy, its presence is often considered crucial for other therapeutic targets. pharmacy180.comacs.org For α2C-adrenoceptor antagonists, a substituent at the C3 position of the quinoline ring is an absolute requirement for activity. acs.org

It is theorized that the substituent at C3 should be coplanar with the quinoline ring system to maintain optimal interaction with the target binding site. mdpi.com The methyl group, being a small alkyl group, can influence the electronic environment of the heterocyclic ring through its electron-donating inductive effect. This can impact the reactivity and binding affinity of the entire molecule. Furthermore, the stereochemical bulk of the C3 substituent can create specific steric interactions within a receptor pocket, either enhancing or diminishing binding affinity depending on the architecture of the target. The presence and nature of the C3 substituent can also direct the reactivity of the molecule in synthetic reactions, for example, influencing the position of bromination on the quinolinone scaffold. nuph.edu.ua

The 2-(phenylamino) group is a significant contributor to the biological profile of the molecule. This moiety can engage in multiple types of interactions with a biological target, including hydrogen bonding via the amino (-NH-) linker and hydrophobic or π-π stacking interactions through the phenyl ring. The conformational flexibility of the phenylamino group is a key determinant of binding affinity. The rotational freedom around the C2-N bond and the N-C(phenyl) bond allows the phenyl ring to adopt an optimal orientation within the binding site.

In many cases, the introduction of substituents at the C2 position can greatly reduce or abolish activity. slideshare.net However, the specific nature of the 2-(phenylamino) group can be an exception, providing a critical anchor point for target engagement. The nitrogen atom can act as a hydrogen bond donor, while the adjacent phenyl ring can explore hydrophobic pockets within the receptor.

Modifying the peripheral phenyl ring of the 2-(phenylamino) moiety is a common strategy to fine-tune the biological activity and selectivity of quinolinone derivatives. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents can have a profound impact.

| Parent Compound Class | Substituent | Position on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Dihydropyran-quinoline hybrids | Chloro (-Cl) | 4 (para) | Most potent activity (IC50 = 10.3 µM) | nih.gov |

| Dihydropyran-quinoline hybrids | Fluoro (-F) | 4 (para) | High activity (IC50 = 15.7 µM) | nih.gov |

| Dihydropyran-quinoline hybrids | Fluoro (-F) | 3 (meta) | Lowered inhibitory action (IC50 = 95.7 µM) | nih.gov |

| Quinoline based oxadiazole-triazole conjugates | Chloro (-Cl) | 2 (ortho) | Potent against A-549 lung carcinoma cells (IC50 = 5.6 µM) | researchgate.net |

As a foundational SAR principle for quinolin-4-ones, the substituent at the N1 position is crucial for activity. mdpi.com The size and nature of the group attached to the nitrogen atom can dictate the molecule's interaction with its biological target and influence its physicochemical properties.

Studies have consistently shown that an alkyl substitution at this position is essential for potency. slideshare.net For instance, comparing different alkyl groups, a cyclopropyl group at N1 was found to confer greater activity than an ethyl group in certain anticancer quinolin-4-ones. mdpi.com This suggests that the steric bulk and conformational rigidity of the N1-substituent are important for fitting into the specific binding pocket of the target protein. Aryl substitutions at the N1 position have also been shown to be consistent with maintaining biological activity. slideshare.net

| Substituent | General Effect | Specific Example | Reference |

|---|---|---|---|

| Unsubstituted (-H) | Generally lower or no activity | - | mdpi.com |

| Small Alkyl (e.g., Methyl, Ethyl) | Essential for activity, confers potency | Ethyl group is effective | mdpi.comslideshare.net |

| Cyclopropyl | Often increases activity compared to other small alkyls | Increases anticancer activity compared to ethyl | mdpi.com |

| Aryl | Consistent with retention of activity | - | slideshare.net |

The concept of molecular hybridization, which involves combining the quinolinone scaffold with other pharmacologically active moieties, has emerged as a powerful strategy in drug design. dntb.gov.uabenthamdirect.com This approach aims to create novel chemical entities with potentially synergistic or multi-target activities, improved potency, or better pharmacokinetic profiles.

The quinolinone core can be linked to a variety of other heterocyclic systems, such as coumarins, thiazoles, triazines, or indoles. nih.gov For example, quinoline-indole-Schiff base hybrids have demonstrated excellent antiproliferative activities. nih.gov Similarly, the fusion of quinoline with natural product scaffolds, such as those from bakuchiol or pregnenolone, has been explored to create derivatives with anti-inflammatory or osteogenic effects, respectively. nih.gov These hybrid molecules leverage the established biological importance of the quinolinone core while introducing new interaction points from the partner molecule, opening up new avenues for therapeutic intervention. dntb.gov.ua

Design Paradigms for Optimized Biological Interaction

The journey from a hit compound to a clinical candidate is paved with meticulous molecular modifications aimed at improving potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, two key paradigms—scaffold modification and isosteric replacement, and rational design based on mechanistic insights—have been instrumental in guiding these optimization efforts.

Scaffold Modification and Isosteric Replacement Approaches

Scaffold modification involves altering the core structure of a molecule to explore new chemical space and improve its drug-like properties. Isosteric replacement, a fundamental strategy in medicinal chemistry, involves substituting a functional group with another that has similar physical and chemical properties, with the aim of enhancing biological activity or mitigating undesirable characteristics cambridgemedchemconsulting.comu-tokyo.ac.jp.

In the context of 2-(phenylamino)quinolin-4(1H)-one derivatives, these approaches have been systematically applied. Research into analogs, such as 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-ones, has provided valuable SAR data. For instance, modifications to the quinolinone core have demonstrated a significant impact on biological activity. The introduction of electron-withdrawing groups, such as fluorine atoms, at the C6 and C8 positions of the quinolinone ring has been shown to be beneficial for antiviral activity nih.gov.

Similarly, substitutions on the 2-phenylamino moiety are critical for modulating potency. Studies have revealed that the presence and position of substituents on this phenyl ring can drastically alter the compound's interaction with its biological target. For example, in a series of anti-MERS-CoV compounds, trifluorophenyl substitution on the amino group at the 2-position was found to be highly effective nih.gov.

The methyl group at the 3-position has also been a site for modification. Replacing the methyl group with various acyl groups has been explored to probe the steric and electronic requirements of the binding site. This has led to the identification of compounds with significantly enhanced inhibitory effects nih.gov.

"Scaffold hopping" is a more advanced strategy that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. This can lead to the discovery of novel chemotypes with improved properties nih.gov. While direct scaffold hopping examples for this compound are not extensively documented, the principle has been applied to the broader class of quinolinone and quinazolinone anti-infective agents nih.govacs.orgresearchgate.net. For instance, the quinolinone scaffold has been replaced with a 1,8-naphthyridinone core in the development of influenza virus RNA polymerase inhibitors nii.ac.jp.

| Scaffold Position | Modification/Replacement | Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| Quinolinone C6, C8 | Introduction of fluorine atoms | Increased antiviral activity | 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-ones |

| 2-Phenylamino group | Trifluorophenyl substitution | Enhanced inhibitory effect against MERS-CoV | 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-ones |

| 3-Methyl group | Replacement with acyl groups (e.g., isobutyryl) | Significantly improved inhibitory potency | 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-ones |

| Quinolinone Scaffold | Replacement with 1,8-naphthyridinone | Led to potent influenza virus polymerase inhibitors | Influenza Virus RNA Polymerase Inhibitors |

Rational Design Based on Mechanistic Insights

Rational drug design leverages the understanding of a drug's mechanism of action and its interaction with its biological target to guide the design of more effective and selective compounds. This approach is particularly powerful when the three-dimensional structure of the target is known, allowing for structure-based drug design.

For quinolinone derivatives with antiviral properties, a common mechanism of action involves the inhibition of viral polymerases, which are crucial enzymes for viral replication ebsco.comnih.govyoutube.com. The design of this compound analogs has been implicitly guided by the goal of optimizing interactions within the binding sites of these enzymes.

Molecular modeling and docking studies play a pivotal role in this process. For instance, in the development of influenza virus RNA polymerase inhibitors based on a quinolinone scaffold, docking studies revealed that the quinolinone ring interacts with key hydrophobic pockets of the PA subunit of the polymerase nii.ac.jp. This insight guided the optimization of substituents on the quinolinone core to enhance these interactions.

The design of inhibitors targeting the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function also provides a relevant example. Here, quinolinonyl derivatives were designed to interact with the enzyme's active site, and docking studies were used to rationalize the observed SAR and guide further modifications acs.org. These studies often highlight the importance of specific hydrogen bonds and hydrophobic interactions that can be targeted for improved binding affinity.

The general strategy involves identifying a pharmacophore—the essential set of steric and electronic features required for biological activity—and then designing molecules that present this pharmacophore in an optimal orientation. For the this compound scaffold, the quinolinone core often serves as a central anchoring point, while the phenylamino and methyl groups can be modified to exploit specific sub-pockets within the target's binding site.

| Biological Target Class | Design Rationale | Key Interactions | Resulting Compound Class |

|---|---|---|---|

| Viral RNA Polymerases | Inhibit enzyme activity by binding to allosteric or active sites. | Hydrophobic interactions with the quinolinone core; specific interactions with substituted phenylamino and 3-position groups. | Potent antiviral quinolinone derivatives. |

| HIV-1 Ribonuclease H | Design of active site inhibitors based on pharmacophore models. | Chelation with metal ions in the active site; hydrogen bonding and hydrophobic interactions. | Quinolinonyl non-diketo acid derivatives. |

Computational Chemistry and Theoretical Studies of 3 Methyl 2 Phenylamino Quinolin 4 1h One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of molecules, which in turn govern their chemical reactivity.

Ab initio and semi-empirical methods represent two foundational approaches in quantum chemistry for approximating solutions to the Schrödinger equation. Ab initio methods derive all calculations from first principles, without the inclusion of experimental data. libretexts.org These methods can be systematically improved to achieve higher accuracy, though they are computationally demanding. libretexts.org

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and applicable to larger molecular systems. libretexts.orgnih.gov These methods are particularly useful for initial explorations of molecular properties before undertaking more computationally intensive ab initio or DFT calculations. For quinolinone derivatives, these methodologies can provide initial geometries and electronic property estimates. A study on 3-substituted 2-methyl-quinolin-4(1H)-ones utilized various quantum-chemical methods, including the restricted Hartree-Fock method (an ab initio method), to study tautomerism. nuph.edu.uaresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govscirp.orgscirp.org DFT calculations are used to determine a wide range of molecular properties for quinoline (B57606) derivatives, including optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scirp.orgscirp.orgnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the kinetic and thermodynamic stability of a compound. nih.gov

DFT also enables the calculation of various reactivity descriptors, such as electronegativity, chemical hardness and softness, and the electrophilicity index, which help in predicting the molecule's behavior in chemical reactions. nih.govnih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can identify the electron-rich and electron-deficient regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov Time-Dependent DFT (TD-DFT) can be employed to predict the absorption spectra of molecules. nih.gov

Table 1: Key Molecular Properties of Quinoline Derivatives Calculated by DFT

| Property | Description | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | scirp.orgnih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | scirp.orgnih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | nih.govnih.gov |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | nih.govnih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | nih.govnih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. | nih.govnih.gov |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing charge distribution. | nih.gov |

This table is interactive. Click on the headers to sort.

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic compounds, including quinolin-4(1H)-ones. These compounds can potentially exist in different tautomeric forms, such as the 4-oxo (amide) and 4-hydroxy (enol) forms. The predominant tautomer can have a profound impact on the molecule's chemical and biological properties.

A study focused on the 4-hydroxy/4-oxo tautomerism in a series of 3-substituted 2-methyl-quinolin-4(1H)-ones employed both experimental (¹³C NMR spectroscopy) and theoretical methods. nuph.edu.uaresearchgate.net The quantum-chemical calculations were performed using various approximations, including the restricted Hartree-Fock method and DFT, for both isolated molecules and in solution. nuph.edu.uaresearchgate.net The results indicated that the nature of the substituent at the 3-position did not significantly influence the chemical shift of the C4 carbon in the quinolone ring. nuph.edu.uaresearchgate.net The significant deshielding of the C4 carbon nucleus observed in the ¹³C NMR spectra strongly suggested that these derivatives exist predominantly in the 4-oxo form in a DMSO-d6 solution. nuph.edu.uaresearchgate.net The calculated chemical shifts for the 4-oxo and 4-hydroxy isomers were considerably different, providing a reliable criterion for assigning the tautomeric form. nuph.edu.uaresearchgate.net

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are essential for understanding how a molecule like 3-methyl-2-(phenylamino)quinolin-4(1H)-one might interact with biological macromolecules, such as proteins or nucleic acids. These methods are crucial in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net It is widely used to predict the binding mode of a ligand (in this case, this compound or its derivatives) within the active site of a target protein. mdpi.comsemanticscholar.org

In studies involving quinoline derivatives, molecular docking has been used to investigate their potential as anticancer agents by simulating their interaction with targets like phosphatidylinositol 3-kinase (PI3Kα). mdpi.com The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. mdpi.com For instance, induced-fit docking (IFD) studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives showed that the scaffold could fit into the kinase domains and form hydrogen bonds with important binding residues. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target. unimi.it

MD simulations can assess the stability of the binding mode predicted by molecular docking. By observing the trajectory of the ligand within the binding site over a period of simulated time, researchers can determine if the initial docked pose is maintained and identify any significant conformational changes in either the ligand or the protein. frontiersin.org These simulations are crucial for validating docking results and providing a more realistic representation of the ligand-target interaction. unimi.it

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational strategies that significantly expedite the drug discovery process. azolifesciences.com These methods allow researchers to evaluate vast numbers of molecules for their potential biological activity against a specific target before committing to expensive and time-consuming experimental synthesis. azolifesciences.comnih.gov

Virtual Library Design: The process often begins with a core scaffold, such as the quinolinone ring system, which is known for its diverse biological activities. nih.gov By employing combinatorial in silico techniques, researchers can generate extensive, focused libraries of derivatives. mdpi.comresearchgate.net For instance, a study on quinadoline B, a compound with a quinoline-related structure, involved the creation of a focused library with over 900,000 unique structures by adding various chemical fragments to the core pharmacophore. mdpi.comresearchgate.net This approach allows for a systematic exploration of the chemical space around the parent molecule to identify derivatives with potentially enhanced properties. mdpi.com

Virtual Screening: Once a virtual library is designed, it is screened against a biological target of interest using methods like molecular docking. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, quinoline-derived libraries have been virtually screened against targets for SARS-CoV-2, including the RNA-Dependent RNA Polymerase (RdRp), to identify potential viral entry and replication inhibitors. nih.govmdpi.com The screening process filters large compound databases to identify "hits"—molecules that show a high binding affinity for the target. azolifesciences.com These hits can then be subjected to further computational analysis, such as molecular dynamics simulations, to evaluate the stability of the ligand-receptor complex over time. mdpi.com

| Study Focus | Target | Methodology | Library Size | Key Findings | Reference |

| Quinadoline B Derivatives | SARS-CoV-2 RdRp | Structure-based combinatorial library design, Molecular Docking, Molecular Dynamics | >900,000 | Identified 26 compounds with significant binding affinities; five derivatives showed enhanced binding compared to the parent compound. | mdpi.comresearchgate.net |

| General Quinoline Derivatives | SARS-CoV-2 Proteins (Spike, Mpro, Ppro, etc.) | Structure-based virtual screening | >100 | Identified promising scaffolds for targeting viral entry and replication. | nih.gov |

| Quinoline-based Compounds | Gastric Cancer Cell Lines | Ligand-based drug design, 3D-QSAR (CoMFA) | 33 | Designed five new compounds with potentially improved anti-gastric cancer properties based on the developed model. | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govlongdom.org These models are invaluable in medicinal chemistry for predicting the activity of newly designed compounds and for understanding the molecular features that govern their effects. nih.gov

QSAR Modeling: In QSAR studies of quinolinone derivatives, researchers analyze a series of compounds with known biological activities, such as anticancer or antimicrobial effects. nih.govijprajournal.com Various molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed models to predict their inhibitory activity against P-glycoprotein, a protein associated with cancer multidrug resistance. nih.gov The models were evaluated using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov Such studies have shown that specific structural and electrostatic properties are crucial for the biological activity of quinoline derivatives. mdpi.comnih.gov

QSPR Modeling: QSPR analysis follows a similar principle but focuses on physicochemical properties like boiling point, solubility, or density. nih.govresearchgate.net For quinolone antibiotics, QSPR studies have been conducted using topological indices to establish correlations with their physical properties. nih.govresearchgate.net These models can predict the properties of novel compounds based solely on their molecular structure, aiding in the selection of candidates with desirable drug-like characteristics. nih.gov Curvilinear regression models (linear, quadratic, and cubic) have been employed to improve the predictive power of these analyses. researchgate.net

| Model Type | Compound Series | Predicted Property | Key Descriptors/Methods | Statistical Significance (Example) | Reference |

| 3D-QSAR | Quinolinone-based thiosemicarbazones | Anti-tuberculosis activity | Van der Waals volume, electron density, electronegativity | R² = 0.83, F = 47.96 | nih.gov |

| QSAR | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) inhibition | 2D and 3D descriptors, Machine Learning (CatBoost) | R² = 0.95, RMSE = 0.283 | nih.gov |

| 3D-QSAR (CoMFA) | Quinoline derivatives | Anti-gastric cancer activity | Steric and electrostatic fields (PLS algorithm) | R²(Train) = 0.931, Q²(cv) = 0.625, R²(Test) = 0.875 | mdpi.comnih.gov |

| QSPR | Quinolone antibiotics | Physicochemical properties | Degree-based topological indices (Curvilinear regression) | Minimal RMSE used to find potential predictive index. | nih.govresearchgate.net |

Chemoinformatics and Data Mining Approaches for Quinolinone Research

Chemoinformatics is an interdisciplinary field that uses computational and informational techniques to solve a wide range of chemical problems, particularly in drug discovery. azolifesciences.comlongdom.org It involves the organization, analysis, and visualization of chemical data to transform it into useful knowledge. longdom.org Data mining, a key component of chemoinformatics, focuses on extracting hidden patterns and potentially useful information from large datasets. longdom.orgfrontiersin.org

In the context of quinolinone research, chemoinformatics provides the tools to manage and analyze the vast amount of data generated from synthesis, screening, and computational studies. mdpi.com Key applications include:

Chemical Space Analysis: Chemoinformatics tools allow researchers to explore the "chemical space" of quinolinone derivatives. This involves analyzing the diversity and distribution of compounds based on their structural features and properties, helping to identify novel and unexplored areas for drug design. longdom.org

Similarity Searching: This technique is used to find molecules in a database that are structurally similar to a query compound, such as this compound. longdom.org It is a fundamental method for lead identification and optimization, working on the principle that structurally similar molecules are likely to have similar biological activities.

Data Mining for Drug Likeness: Data mining approaches can be applied to large databases of known drugs and chemical compounds to build predictive models for "drug-likeness." frontiersin.org These models help filter virtual libraries of quinolinones to prioritize compounds that possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). longdom.orgfrontiersin.org By analyzing patterns in successful drugs, researchers can design new quinolinone derivatives with a higher probability of success in clinical development. frontiersin.org

Target Identification and Profiling: Computational models can predict the potential biological targets for a given quinolinone derivative. youtube.com In silico target profiling helps in repurposing existing compounds for new diseases and in identifying potential off-target effects that could lead to side effects. researchgate.net

These computational approaches, from virtual screening to data mining, are integral to modern research on quinolinones and their derivatives, enabling a more rational, efficient, and targeted approach to drug discovery. mdpi.comyoutube.com

Future Directions and Advanced Research Perspectives for 3 Methyl 2 Phenylamino Quinolin 4 1h One Research

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The creation of new medicines is fundamentally linked to the ability to synthesize molecules efficiently and selectively. While classical methods for quinoline (B57606) synthesis are well-established, future efforts for 3-methyl-2-(phenylamino)quinolin-4(1H)-one should focus on next-generation synthetic strategies that offer higher yields, lower environmental impact, and greater control over molecular architecture. nih.gov

Future research should prioritize:

Green Chemistry Approaches: Moving away from harsh reagents and solvents, the application of techniques like microwave-assisted synthesis and ultrasound irradiation can dramatically reduce reaction times and increase yields. nih.gov

Catalytic Systems: The exploration of novel transition-metal catalysts (e.g., palladium, copper, iridium) and organocatalysts can facilitate C-H bond activation and other advanced transformations, enabling the construction of the quinolinone core with high atom economy. mdpi.comfrontiersin.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, leading to improved safety, scalability, and product purity. This methodology is ideal for optimizing the multi-step synthesis of complex quinolinone derivatives.

Asymmetric Synthesis: For derivatives of this compound that possess chiral centers, developing enantioselective synthetic routes is crucial. The use of chiral catalysts or auxiliaries will be essential to produce single-enantiomer compounds, which often exhibit improved therapeutic indices.

| Synthetic Strategy | Traditional Approach | Future Direction | Key Advantages of Future Approach |

|---|---|---|---|

| Efficiency | Often lengthy reaction times, moderate yields. | Microwave-assisted and flow chemistry. nih.gov | Reduced reaction time, higher yields, improved scalability. |

| Environmental Impact | Use of stoichiometric, often hazardous reagents. | Catalytic methods (metal- and organo-catalysis). mdpi.com | High atom economy, reduced waste, milder conditions. |

| Selectivity | Limited control over regioselectivity and stereoselectivity. | Enantioselective catalysis, advanced directing groups. | Access to specific isomers, production of single enantiomers. |

In-Depth Mechanistic Elucidation of Biological Modulations

A thorough understanding of how this compound interacts with biological systems at a molecular level is paramount for its rational optimization. While preliminary studies may indicate a general biological effect, such as antimicrobial or antitumor activity, future research must delve deeper to pinpoint specific molecular targets and pathways. sapub.orgresearchgate.net

Key advanced research methodologies include:

Target Identification and Validation: Employing chemoproteomics techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can identify the direct protein targets of the compound within the cell.

Structural Biology: Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of the compound bound to its target protein(s) will provide precise information about the binding mode. This structural insight is invaluable for designing next-generation analogs with enhanced potency and selectivity.

Systems Biology Approaches: Utilizing transcriptomics (RNA-seq) and proteomics, researchers can map the downstream cellular pathways that are modulated by the compound. This provides a holistic view of its mechanism of action, beyond the initial binding event, and can reveal potential off-target effects or opportunities for polypharmacology.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction

The convergence of artificial intelligence (AI) and medicinal chemistry offers an unprecedented opportunity to accelerate the drug discovery process. mednexus.orgresearchgate.net For this compound, AI and machine learning (ML) can be leveraged to navigate the vast chemical space and design novel derivatives with optimized properties. nih.gov

Future applications in this area include:

Generative Models for De Novo Design: AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of quinolinone compounds to generate novel molecular structures that are predicted to have high affinity for a specific biological target. springernature.com

Predictive Modeling: ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of virtual compounds. nih.gov This allows for the in silico screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Reaction Prediction: AI tools can assist chemists by predicting viable synthetic pathways for newly designed molecules, potentially identifying more efficient or novel routes that might be overlooked. mit.edu

Exploration of Unexplored Biological Targets and Pathways for Quinolinone Scaffolds

The quinolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net While research on this compound may have focused on specific areas like cancer or infectious diseases, a significant opportunity lies in screening this compound and its derivatives against unexplored or emerging biological targets. benthamscience.com

Future research should expand to new therapeutic areas:

Neurodegenerative Diseases: Targets such as protein kinases, histone deacetylases (HDACs), and enzymes involved in neuroinflammation are implicated in diseases like Alzheimer's and Parkinson's. The quinolinone scaffold has shown potential in modulating these target classes. nih.govnih.gov

Metabolic Disorders: Exploring the effect of these compounds on targets like protein tyrosine phosphatases (PTPs) or nuclear receptors could uncover new leads for diabetes and obesity.

Viral Diseases: Given the urgent need for new antiviral agents, screening quinolinone libraries against viral proteases, polymerases, or entry proteins could yield novel therapeutics. nih.gov

| Therapeutic Area | Potential Unexplored Targets | Rationale |

|---|---|---|

| Neurodegenerative Diseases | Glycogen Synthase Kinase 3β (GSK-3β), Monoamine Oxidase (MAO) | Quinoline derivatives have shown inhibitory activity against kinases and enzymes relevant to Alzheimer's and Parkinson's disease. nih.gov |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs), Dipeptidyl Peptidase-4 (DPP-4) | The heterocyclic nature of the scaffold is suitable for interaction with enzyme active sites and receptor ligand-binding domains. |

| Rare and Neglected Diseases | Kinetoplastid proteases, parasitic kinases | The quinoline core is famous for its role in antimalarial drugs and has potential against other parasitic diseases like Leishmaniasis. nih.gov |

| Inflammatory Diseases | Janus Kinases (JAKs), Cyclooxygenase-2 (COX-2) | Anti-inflammatory properties have been reported for various quinolinone derivatives. nih.gov |

Synergistic Research Combining Advanced Synthetic Chemistry with Cutting-Edge Computational Methodologies

The most profound advances will emerge from the integration of the aforementioned research areas. The future of drug discovery for compounds like this compound lies in a closed-loop, iterative cycle that combines computational design with advanced synthesis and biological evaluation.

This synergistic workflow would operate as follows:

Design: AI and computational models predict a focused library of novel quinolinone derivatives with high predicted activity and favorable ADMET properties. researchgate.net

Synthesize: The highest-priority virtual compounds are synthesized using the efficient, selective, and sustainable routes developed through modern synthetic chemistry. mdpi.com

Test: The synthesized compounds are subjected to high-throughput biological screening and in-depth mechanistic studies to determine their actual activity and mechanism of action.

Learn: The experimental data is fed back into the AI models, refining their predictive power and enabling the design of an even better subsequent generation of molecules. mit.edu

This integrated approach will not only accelerate the discovery of potent and selective drug candidates based on the this compound scaffold but also deepen our fundamental understanding of the complex interplay between chemical structure and biological function.

Q & A

Q. What are the standard synthetic routes for 3-methyl-2-(phenylamino)quinolin-4(1H)-one and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between substituted aldehydes and amines under reflux conditions. For example, ethyl 2-chloro-3-(phenylamino)but-2-enoate reacts with aniline to yield 4-methyl-3-(phenylamino)quinolin-2(1H)-one, as demonstrated via NMR and HRMS validation . Alternative routes include Mannich reactions using paraformaldehyde and secondary amines (e.g., piperidine or morpholine) to introduce alkylamino substituents at position C3, achieving yields of 61–70% . Key steps involve refluxing in ethanol or DMF, followed by crystallization and spectroscopic validation (IR, ¹H/¹³C NMR, and HRMS) .

Q. How are spectroscopic techniques employed to characterize quinolin-4(1H)-one derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1630 cm⁻¹, NH/OH stretching at 3200–3440 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H at δ 6.9–8.2 ppm, CH₃ at δ 3.5–3.7 ppm) and carbon signals (e.g., carbonyl C at ~165 ppm) .

- HRMS : Confirms molecular weight (e.g., m/z 297 [M⁺] for a diazepine-substituted derivative) .

- 2D NMR (COSY, HSQC, HMBC) : Resolves structural ambiguities, such as differentiating between C2 and C4 isomers .

Q. What biological activities have been reported for quinolin-4(1H)-one derivatives?

Methodological Answer: Derivatives exhibit antimicrobial and anticancer potential. For antimicrobial evaluation:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Anticancer screening : MTT assays using cancer cell lines (e.g., MCF-7) to measure IC₅₀ values, with optimized derivatives showing activity via apoptosis induction .

Advanced Research Questions

Q. How does the presence of substituents influence the regioselectivity of bromination in quinolin-4(1H)-ones?

Methodological Answer: Substituents at C3 dictate bromination sites:

- C3-Benzyl groups : Bromination occurs at the C2 methyl group, yielding 2-(bromomethyl) derivatives useful for alkylation studies .

- Electron-withdrawing groups (e.g., NO₂) : Promote bromination at C6 via electrophilic aromatic substitution.

Reaction optimization involves adjusting solvent polarity (e.g., DCM vs. acetic acid) and stoichiometry of N-bromosuccinimide (NBS) .

Q. How can researchers resolve structural ambiguities in quinolinone derivatives?

Methodological Answer:

- 1D-NOE experiments : Differentiate between C2 and C4 isomers by observing through-space couplings (e.g., NOE between H3 and H5 in C2 isomers) .

- HMBC correlations : Confirm connectivity (e.g., cross-peaks between C=O and adjacent protons) .

- X-ray crystallography : Provides definitive proof, as seen in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one (Acta Cryst. E, 2013) .

Q. What computational methods are used to study quinolin-4(1H)-one derivatives?

Methodological Answer:

Q. What catalytic strategies enable eco-friendly synthesis of quinolin-4(1H)-ones?

Methodological Answer:

- Fe₃O₄@SiO₂-Pd nanocomposites : Facilitate carbonylative cyclization under mild conditions (e.g., γ-valerolactone/water solvent system) with >90% yields and recyclability .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes for diazepine derivatives) compared to conventional reflux .

Q. How are reaction conditions optimized for high-yield Mannich adducts?

Methodological Answer:

- pH control : Use weakly basic conditions (e.g., K₂CO₃) to deprotonate amines without hydrolyzing intermediates .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, achieving 70–93% yields in retro-Mannich reactions .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.